Cas no 161604-55-3 (Ethanol, 2-(4-pyridinylthio)-)

Ethanol, 2-(4-pyridinylthio)- 化学的及び物理的性質
名前と識別子
-
- Ethanol, 2-(4-pyridinylthio)-
- 4-(2-hydroxyethylthio)pyridine
- 2-pyridin-4-ylsulfanylethanol
- AKOS009481464
- SCHEMBL7451459
- AM100327
- 2-(Pyridin-4-ylsulfanyl)-ethanol
- 161604-55-3
- QCUVLTSGNJKVFK-UHFFFAOYSA-N
-
- MDL: MFCD12172284
- インチ: InChI=1S/C7H9NOS/c9-5-6-10-7-1-3-8-4-2-7/h1-4,9H,5-6H2
- InChIKey: QCUVLTSGNJKVFK-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CN=C1)SCCO
計算された属性
- せいみつぶんしりょう: 155.04057
- どういたいしつりょう: 155.04048508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 83.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- PSA: 33.12
Ethanol, 2-(4-pyridinylthio)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 086740-500mg |
2-(Pyridin-4-ylsulfanyl)-ethanol |
161604-55-3 | 500mg |
£214.00 | 2022-03-01 |
Ethanol, 2-(4-pyridinylthio)- 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
Ethanol, 2-(4-pyridinylthio)-に関する追加情報
Ethanol, 2-(4-pyridinylthio) (CAS No. 161604-55-3): A Comprehensive Overview in Modern Chemical Biology
Ethanol, 2-(4-pyridinylthio), identified by the chemical abstracts service number CAS No. 161604-55-3, is a compound of significant interest in the field of chemical biology. This heterocyclic thiol derivative has garnered attention due to its unique structural properties and potential applications in pharmaceutical research and drug development. The compound features a pyridine ring linked to an ethanol moiety via a sulfur atom, creating a versatile scaffold for further chemical modifications and biological investigations.
The molecular structure of Ethanol, 2-(4-pyridinylthio) consists of a pyridine core substituted at the 4-position with a thiol group connected to an ethanol side chain. This configuration allows for multiple interactions with biological targets, making it a valuable candidate for designing novel bioactive molecules. The pyridine ring is known for its ability to form hydrogen bonds and coordinate with metal ions, while the thiol group can participate in disulfide bond formation and redox reactions, enhancing its utility in biochemical assays.
Recent studies have highlighted the potential of Ethanol, 2-(4-pyridinylthio) in modulating various biological pathways. Researchers have explored its interactions with enzymes and receptors, demonstrating its efficacy in inhibiting certain inflammatory pathways. The compound's ability to cross the blood-brain barrier has also been investigated, suggesting its potential as a therapeutic agent for neurological disorders. These findings underscore the importance of this molecule in advancing our understanding of disease mechanisms and developing targeted treatments.
In the realm of drug discovery, Ethanol, 2-(4-pyridinylthio) has been utilized as a key intermediate in synthesizing more complex pharmacophores. Its thiol group provides a reactive site for coupling with other functional groups, enabling the creation of diverse molecular libraries. High-throughput screening (HTS) campaigns have employed this compound to identify lead compounds for further optimization. The structural flexibility offered by Ethanol, 2-(4-pyridinylthio) has led to the discovery of several promising candidates with therapeutic potential.
The synthesis of Ethanol, 2-(4-pyridinylthio) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. The use of chiral auxiliaries has also been explored to obtain enantiomerically pure forms of the compound, which is crucial for evaluating its stereochemical specificity in biological systems.
From a computational chemistry perspective, molecular modeling studies have been conducted to elucidate the binding modes of Ethanol, 2-(4-pyridinylthio) with biological targets. These studies have provided insights into its interactions at the atomic level, aiding in the design of more potent derivatives. Virtual screening algorithms have been used to predict new binding sites and optimize pharmacokinetic properties, further enhancing its suitability as a drug candidate.
The toxicological profile of Ethanol, 2-(4-pyridinylthio) has been carefully evaluated through in vitro and in vivo studies. Preliminary results indicate that the compound exhibits low toxicity at therapeutic concentrations, making it a safe candidate for further clinical development. However, comprehensive safety assessments are still ongoing to fully characterize its potential side effects and long-term effects.
The future prospects of Ethanol, 2-(4-pyridinylthio) in chemical biology are promising. Ongoing research aims to explore its role in modulating disease-related pathways and developing novel therapeutic strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. As our understanding of biological systems continues to evolve, compounds like Ethanol, 2-(4-pyridinylthio) will play an increasingly important role in addressing unmet medical needs.
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